

S-Adenosyl-L-methionine Disulfate Tosylate and the Transsulfuration Pathway: A Technical Guide

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Compound of Interest

Compound Name: *S-Adenosyl-L-methionine disulfate tosylate*

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Abstract

S-Adenosyl-L-methionine (SAME) is a naturally occurring molecule that plays a central role in cellular metabolism, primarily through its involvement in three key processes: transmethylation, transsulfuration, and aminopropylation. The disulfate tosylate salt of SAME (SAME-DST) is a stable formulation that has been extensively studied for its therapeutic potential in a variety of conditions, including liver disease, osteoarthritis, and depression. This technical guide provides an in-depth overview of the biochemical properties of SAME-DST, its intricate relationship with the transsulfuration pathway, and its impact on cellular function. Detailed experimental protocols for the analysis of key enzymes and metabolites are provided, alongside a summary of quantitative data from preclinical and clinical studies. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with or interested in the therapeutic applications of **S-Adenosyl-L-methionine disulfate tosylate**.

Introduction to S-Adenosyl-L-methionine Disulfate Tosylate (SAME-DST)

S-Adenosyl-L-methionine is a pleiotropic molecule synthesized from the essential amino acid L-methionine and adenosine triphosphate (ATP) by the enzyme methionine adenosyltransferase

(MAT).[1][2] It is the principal methyl donor in the body, participating in the methylation of a wide array of molecules, including DNA, RNA, proteins, and phospholipids.[3] The commercial availability of SAdMe as a disulfate tosylate salt enhances its stability, making it suitable for oral administration and research purposes.[4]

SAdMe-DST has been investigated for its therapeutic benefits in several clinical contexts:

- **Liver Disease:** SAdMe is crucial for hepatocyte function and protection. In conditions like intrahepatic cholestasis, SAdMe administration has been shown to improve liver function by increasing the synthesis of glutathione (GSH), a major cellular antioxidant, via the transsulfuration pathway.[5] It also plays a role in protecting liver cells from damage and reducing inflammation.[5][6]
- **Osteoarthritis:** SAdMe has demonstrated efficacy in reducing pain and inflammation associated with osteoarthritis, potentially by increasing the synthesis of proteoglycans in chondrocytes.[5]
- **Depression:** As a methyl donor, SAdMe is involved in the synthesis of neurotransmitters such as serotonin and dopamine, which are implicated in mood regulation.[5]

The Transsulfuration Pathway: A Core Metabolic Route

The transsulfuration pathway is a metabolic sequence that converts homocysteine, a product of transmethylation reactions, into cysteine. This pathway is the sole route for the de novo synthesis of cysteine in mammals and is critically dependent on the availability of SAdMe.[7]

The key enzymatic steps of the transsulfuration pathway are:

- **Cystathionine β -synthase (CBS):** This pyridoxal 5'-phosphate (PLP)-dependent enzyme catalyzes the condensation of homocysteine and serine to form cystathionine.[7]
- **Cystathionine γ -lyase (CTH):** Also a PLP-dependent enzyme, CTH cleaves cystathionine to produce cysteine, α -ketobutyrate, and ammonia.[8]

The cysteine produced through this pathway is a precursor for the synthesis of glutathione (GSH), taurine, and hydrogen sulfide (H_2S), all of which have important physiological roles.[7]

Regulation of the Transsulfuration Pathway by SAdMe

SAdMe is a key allosteric activator of cystathionine β -synthase (CBS).^[9] This activation serves as a critical regulatory mechanism, directing the metabolic flux of homocysteine. When SAdMe levels are high, indicating a surplus of methionine, CBS is activated, shunting homocysteine towards the production of cysteine and subsequently glutathione.^[9] Conversely, when SAdMe levels are low, CBS activity is reduced, and homocysteine is preferentially remethylated back to methionine.^[9] This regulatory role highlights the importance of SAdMe in maintaining cellular redox balance and sulfur amino acid homeostasis. S-adenosylmethionine has been shown to increase the V_{max} of the CBS reaction without significantly affecting the K_m for its substrates.^[9]

Quantitative Data Summary

The following tables summarize quantitative data from preclinical and clinical studies investigating the effects of SAdMe.

Table 1: Preclinical Data on Enzyme Kinetics and Metabolite Levels

Parameter	Enzyme/Metabolite	Organism/System	Treatment/Condition	Quantitative Value	Reference(s)
Enzyme Kinetics					
Vmax	Cystathionine β -synthase (CBS)	Mammalian	Allosteric activation by SAMe	2.5-5-fold increase	[9]
Km (ATP)	Methionine Adenosyltransferase 2A (MAT2A)	Human	-	50 \pm 10 μ M	[1]
Kd (ATP)	Methionine Adenosyltransferase 2A (MAT2A)	Human	-	80 \pm 30 μ M	[1]
Km (L-Met)	Methionine Adenosyltransferase 2A (MAT2A)	Human	-	Not reported	[1]
Metabolite Levels					
Homocysteine	Plasma	Human (Coronary Artery Disease)	-	Elevated vs. controls	[10][11]
Cysteine	Plasma	Human (Coronary Artery Disease)	-	Elevated vs. controls	[10][12]

Table 2: Clinical Trial Outcomes for SAME in Osteoarthritis

Study/Trial Identifier	Patient Population	Intervention	Comparator	Primary Outcome Measure	Quantitative Result	Reference(s)
NCT04443452	Knee Osteoarthritis	Not specified	Not specified	WOMAC Pain Score (0-20)	High Pain/Low KL Grade: 44.59 ± 33.33 (Mechanical TS)	[13] [14]
-	Knee Osteoarthritis	Not specified	Not specified	WOMAC Total Score (0-96)	Assessed for discrimination by K-L grade	[6] [15]
-	Hip and Knee Osteoarthritis	Placebo	-	Daily Pain Scores (APS, WPS, LPS)	Reduction in evaluation error over 12 weeks	[16]

WOMAC: Western Ontario and McMaster Universities Osteoarthritis Index; KL: Kellgren-Lawrence; TS: Temporal Summation; APS: Average Pain Score; WPS: Worst Pain Score; LPS: Lowest Pain Score.

Table 3: Clinical Trial Outcomes for SAME in Depression

Study/Trial Identifier	Patient Population	Intervention	Comparator	Primary Outcome Measure	Quantitative Result	Reference(s)
-	Major Depressive Disorder	Antidepressants	-	HAM-D17 Score (Remission : <8)	Remission rates analyzed at 12 weeks	[17] [18]
-	Major Depressive Disorder	Duloxetine/ Placebo	-	HAM-D17 Total Score (Baseline)	21.9 ± 3.7	[19]
-	Major Depressive Disorder	Not specified	Not specified	HAM-D17 Scoring Protocol	ICCs for inter-rater reliability: 0.923 to 0.967	[20] [21]

HAM-D17: 17-item Hamilton Depression Rating Scale; ICC: Intraclass Correlation Coefficient.

Table 4: Clinical Trial Outcomes for SAME in Liver Disease (Intrahepatic Cholestasis)

Study/Trial Identifier	Patient Population	Intervention	Comparator	Primary Outcome Measure	Quantitative Result	Reference(s)
-	Intrahepatic Cholestasis of Pregnancy	Not specified	Not specified	Total Serum Bile Acids	> 10 $\mu\text{mol/L}$ considered elevated	[22]
-	Intrahepatic Cholestasis of Pregnancy	Not specified	Not specified	Total Bilirubin	Rarely exceeds 6 mg/dL	[23][24]
-	Intrahepatic Cholestasis of Pregnancy	Not specified	Not specified	Aminotransferases (ALT, AST)	Mild to 10-25-fold increase	[22][23]
-	Chronic Cholestatic Liver Disease	Investigational Drug	Placebo	Total Bilirubin Exclusion Criteria	>2x ULN or >2 mg/dL	[25]

ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; ULN: Upper Limit of Normal.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of SAME and the transsulfuration pathway.

Quantification of S-Adenosyl-L-methionine (SAME) in Plasma by HPLC-MS/MS

Objective: To accurately measure the concentration of SAME in plasma samples.

Materials:

- High-Performance Liquid Chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS)
- C18 reverse-phase HPLC column
- Mobile Phase A: Aqueous solution with an appropriate buffer (e.g., ammonium formate) and pH adjustment
- Mobile Phase B: Acetonitrile or methanol
- SAME analytical standard
- Internal standard (e.g., deuterated SAME)
- Plasma samples
- Protein precipitation agent (e.g., perchloric acid, trichloroacetic acid, or methanol)
- Microcentrifuge tubes
- Centrifuge

Procedure:

- Sample Preparation: a. Thaw frozen plasma samples on ice. b. To 100 μ L of plasma in a microcentrifuge tube, add 10 μ L of the internal standard solution. c. Add 200 μ L of cold protein precipitation agent. d. Vortex vigorously for 30 seconds. e. Incubate on ice for 10 minutes. f. Centrifuge at 14,000 x g for 10 minutes at 4°C. g. Carefully transfer the supernatant to a clean HPLC vial.
- HPLC-MS/MS Analysis: a. Inject a defined volume of the supernatant (e.g., 10 μ L) onto the C18 column. b. Elute the analytes using a gradient of Mobile Phase A and Mobile Phase B. The specific gradient will depend on the column and system but generally involves increasing the proportion of Mobile Phase B over time to elute the compounds. c. The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. d. Monitor the

specific precursor-to-product ion transitions for SAME and the internal standard using Multiple Reaction Monitoring (MRM).

- Quantification: a. Generate a standard curve by analyzing known concentrations of SAME analytical standard spiked into a blank matrix. b. Calculate the ratio of the peak area of SAME to the peak area of the internal standard for both the standards and the samples. c. Determine the concentration of SAME in the plasma samples by interpolating their peak area ratios on the standard curve.

Assay of Cystathionine β -Synthase (CBS) Activity

Objective: To measure the enzymatic activity of CBS in tissue homogenates or cell lysates.

Method 1: Coupled Enzyme Spectrophotometric Assay

Principle: The product of the CBS reaction, cystathionine, is cleaved by an excess of cystathionine γ -lyase (CTH) to produce cysteine. The cysteine is then quantified colorimetrically.

Materials:

- Spectrophotometer
- Tissue homogenate or cell lysate containing CBS
- Purified cystathionine γ -lyase (CTH)
- L-homocysteine
- L-serine
- Pyridoxal 5'-phosphate (PLP)
- Reaction buffer (e.g., Tris-HCl, pH 8.0)
- Ninhydrin reagent
- Trichloroacetic acid (TCA)

Procedure:

- **Reaction Mixture Preparation:** a. In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, PLP, L-serine, and the sample (tissue homogenate or cell lysate). b. Pre-incubate the mixture at 37°C for 5 minutes.
- **Enzyme Reaction:** a. Initiate the reaction by adding L-homocysteine. b. Incubate at 37°C for a defined period (e.g., 30-60 minutes). c. Stop the reaction by adding TCA.
- **Coupled Reaction and Detection:** a. Add an excess of purified CTH to the reaction mixture to convert all the formed cystathionine to cysteine. b. Incubate at 37°C for 15 minutes. c. Add the ninhydrin reagent. d. Boil the mixture for 5 minutes. e. Cool on ice and add ethanol to stabilize the color. f. Measure the absorbance at 560 nm.
- **Calculation:** a. Generate a standard curve using known concentrations of cysteine. b. Calculate the amount of cysteine produced in the reaction and relate it to the protein concentration of the sample and the incubation time to determine CBS activity (e.g., in nmol/mg protein/hour).[\[26\]](#)

Method 2: LC-MS/MS Based Assay

Principle: Directly measure the formation of the product, cystathionine, using a stable isotope-labeled substrate.

Materials:

- LC-MS/MS system
- Stable isotope-labeled L-serine (e.g., $^{13}\text{C}_3$, ^{15}N -L-serine)
- L-homocysteine
- Other reagents as in Method 1.

Procedure:

- **Enzyme Reaction:** a. Perform the enzymatic reaction as described in Method 1, but using the stable isotope-labeled L-serine.

- Sample Preparation for LC-MS/MS: a. After stopping the reaction with a protein precipitation agent, centrifuge and collect the supernatant.
- LC-MS/MS Analysis: a. Analyze the supernatant by LC-MS/MS, monitoring the specific mass transition for the labeled cystathionine product.
- Quantification: a. Use a standard curve of unlabeled cystathionine to quantify the amount of product formed.

Preclinical Assessment of SAME on Liver Function in an Animal Model of Liver Injury

Objective: To evaluate the protective effect of SAME on liver function in a preclinical model.

Animal Model: Carbon tetrachloride (CCl₄)-induced liver fibrosis in rodents is a commonly used model.[\[27\]](#)[\[28\]](#)

Materials:

- Rodents (e.g., rats or mice)
- Carbon tetrachloride (CCl₄)
- Vehicle for CCl₄ (e.g., corn oil)
- **S-Adenosyl-L-methionine disulfate tosylate (SAME-DST)**
- Saline (vehicle for SAME)
- Equipment for blood collection and tissue harvesting
- Kits for measuring serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels[\[29\]](#)[\[30\]](#)
- Histology supplies (formalin, paraffin, hematoxylin and eosin stain, Masson's trichrome stain)

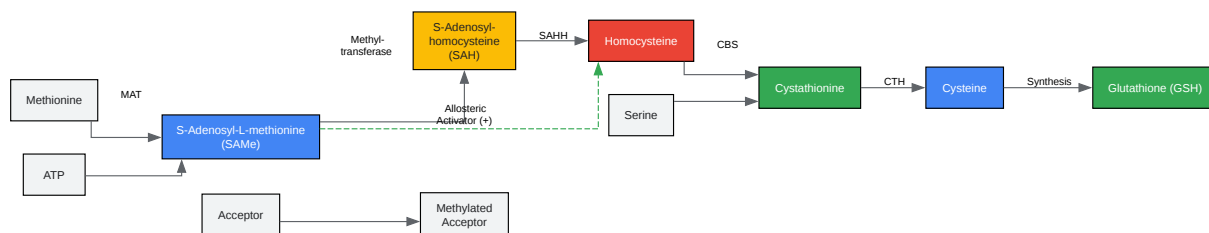
Procedure:

- **Animal Grouping and Treatment:** a. Divide animals into at least four groups: Control (vehicle only), CCl₄ only, CCl₄ + SAME, and SAME only. b. Induce liver fibrosis in the CCl₄ and CCl₄ + SAME groups by intraperitoneal injection of CCl₄ (e.g., twice weekly for 4-8 weeks). c. Administer SAME-DST (e.g., daily by oral gavage or intraperitoneal injection) to the CCl₄ + SAME and SAME only groups.
- **Sample Collection:** a. At the end of the treatment period, collect blood samples via cardiac puncture under anesthesia. b. Euthanize the animals and harvest the livers.
- **Biochemical Analysis:** a. Separate serum from the blood samples. b. Measure serum ALT and AST levels using commercially available kits.[\[29\]](#)[\[30\]](#)
- **Histopathological Analysis:** a. Fix a portion of the liver in 10% neutral buffered formalin. b. Embed the fixed tissue in paraffin and prepare 5 µm sections. c. Stain sections with hematoxylin and eosin (H&E) to assess liver morphology and inflammation. d. Stain sections with Masson's trichrome to visualize and quantify collagen deposition (fibrosis).
- **Data Analysis:** a. Compare the serum ALT and AST levels and the degree of liver fibrosis among the different groups using appropriate statistical tests.[\[31\]](#)

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows discussed in this guide.

Diagram 1: The Transsulfuration Pathway and its Connection to SAME Metabolism





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